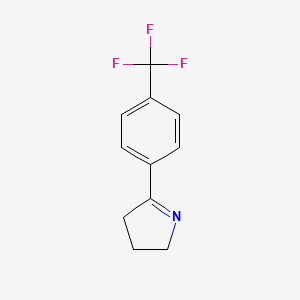

5-(4-Trifluoromethyl-phenyl)-3,4-dihydro2H-pyrrole

Übersicht

Beschreibung

5-(4-Trifluoromethyl-phenyl)-3,4-dihydro2H-pyrrole is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydropyrrole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Trifluoromethyl-phenyl)-3,4-dihydro2H-pyrrole typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-trifluoromethylbenzaldehyde and pyrrole derivatives.

Condensation Reaction: The aldehyde group of 4-trifluoromethylbenzaldehyde undergoes a condensation reaction with the pyrrole derivative in the presence of a suitable catalyst, such as p-toluenesulfonic acid.

Cyclization: The intermediate product formed from the condensation reaction undergoes cyclization to form the dihydropyrrole ring.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

The electron-withdrawing trifluoromethyl group directs electrophilic substitution to specific positions on the pyrrole ring. For example:

-

Nitration occurs preferentially at the 3-position of the pyrrole ring under mild acidic conditions.

-

Halogenation (e.g., chlorination or bromination) is facilitated at the 5-position due to the inductive effect of the CF₃ group.

Key Mechanistic Insight :

The CF₃ group stabilizes intermediate carbocations through inductive effects, favoring meta-directing behavior in aromatic substitution .

Nucleophilic Substitution

Nucleophilic attack is less common but occurs under strongly basic conditions:

-

Grignard Reagents : React at the α-position of the dihydropyrrole ring to form alkylated derivatives .

-

Deprotonation : The NH group in the pyrrole ring can be deprotonated with LDA (lithium diisopropylamide), enabling further functionalization.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable C–C bond formation:

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 61–78% | |

| Stille | PdCl₂(PPh₃)₂, CuI, THF | 54% |

Example : Coupling with aryl boronic acids introduces diverse aryl groups at the 2-position of the pyrrole ring .

Reduction and Hydrogenation

The dihydropyrrole ring undergoes selective hydrogenation:

-

Full Saturation : Catalytic hydrogenation (H₂, Pd/C) converts the dihydropyrrole to pyrrolidine .

-

Partial Reduction : Controlled conditions (e.g., NaBH₄) retain the dihydro structure while reducing side chains.

Thermal Stability : Hydrogenation proceeds efficiently at 50–65°C with minimal side products .

Oxidation Reactions

Oxidation transforms the dihydropyrrole into a fully aromatic pyrrole:

| Oxidant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cu(OAc)₂, Air | Toluene, 50°C | Pyrrole | 69% | |

| DDQ | CH₂Cl₂, RT | Pyrrole | 85% |

Note : Overoxidation is mitigated using catalytic copper(II) acetate under aerobic conditions .

Cycloaddition Reactions

The dihydropyrrole participates in Diels–Alder reactions:

-

With Dienophiles : Reacts with maleic anhydride or tetracyanoethylene (TCNE) to form bicyclic adducts .

-

Regioselectivity : The CF₃ group directs cycloaddition to the less substituted double bond .

Example :

Functional Group Transformations

-

Ester Hydrolysis : Methoxycarbonyl groups are hydrolyzed to carboxylic acids using DIBAL (diisobutylaluminum hydride) .

-

Deprotection : Boc- or THP-protected heterocycles are deprotected under acidic conditions (HCl/MeOH) .

Key Data :

Biological Activity Modulation

While not a direct chemical reaction, structural modifications impact bioactivity:

-

RORγt Inverse Agonism : Methylation at the pyrrole 5-position reduces potency (IC₅₀ = 2.9 μM vs. 140 nM for unmethylated analogues) .

-

Thermal Shift Assays : ΔTₘ values correlate with binding affinity (e.g., ΔTₘ = 2.8°C for 10 ) .

Stability and Reactivity Trends

Wissenschaftliche Forschungsanwendungen

5-(4-Trifluoromethyl-phenyl)-3,4-dihydro2H-pyrrole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Wirkmechanismus

The mechanism of action of 5-(4-Trifluoromethyl-phenyl)-3,4-dihydro2H-pyrrole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fluoxetine: An antidepressant with a trifluoromethyl group.

Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with a trifluoromethyl group.

Mefloquine: An antimalarial drug with a trifluoromethyl group.

Uniqueness

5-(4-Trifluoromethyl-phenyl)-3,4-dihydro2H-pyrrole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Biologische Aktivität

The compound 5-(4-Trifluoromethyl-phenyl)-3,4-dihydro-2H-pyrrole is a member of the pyrrole family, which has gained attention for its diverse biological activities. This article aims to summarize the biological activities associated with this compound, including its effects on various biological systems and potential therapeutic applications.

Chemical Structure and Properties

5-(4-Trifluoromethyl-phenyl)-3,4-dihydro-2H-pyrrole features a pyrrole ring substituted with a trifluoromethyl group. The presence of this electron-withdrawing group significantly influences the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from pyrroles have shown activity against both Gram-positive and Gram-negative bacteria. In particular, studies have demonstrated that certain pyrrole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL for some derivatives .

Inhibition of Carbonic Anhydrase

Recent studies have highlighted the inhibitory effects of pyrrole derivatives on carbonic anhydrase isoforms. The compound 5-(4-Trifluoromethyl-phenyl)-3,4-dihydro-2H-pyrrole was evaluated for its ability to inhibit human carbonic anhydrase isoforms (hCA I, II, IX, XII). It was found to exhibit potent inhibition with values ranging from 3.9 to 870.9 nM . This inhibition is particularly relevant for therapeutic applications in conditions such as glaucoma and cancer.

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyrrole derivatives indicates that the substitution pattern on the pyrrole ring significantly affects their biological activity. For example, halogen substitutions at specific positions have been correlated with enhanced antibacterial activity .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various pyrrole derivatives, it was found that those with trifluoromethyl substitutions exhibited improved antimicrobial activity compared to their non-fluorinated counterparts. This suggests that the trifluoromethyl group may enhance lipophilicity and membrane permeability, facilitating better interaction with bacterial targets.

Case Study 2: Inhibition of Tumor-associated Carbonic Anhydrases

Another study focused on the inhibition of tumor-associated carbonic anhydrases by pyrrole derivatives. The results indicated that compounds similar to 5-(4-Trifluoromethyl-phenyl)-3,4-dihydro-2H-pyrrole showed significant potential as anticancer agents by selectively inhibiting hCA IX, which is overexpressed in various tumors .

Summary of Research Findings

Eigenschaften

IUPAC Name |

5-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N/c12-11(13,14)9-5-3-8(4-6-9)10-2-1-7-15-10/h3-6H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWLAMBVONGCJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50478937 | |

| Record name | AG-G-84017 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72216-08-1 | |

| Record name | 3,4-Dihydro-5-[4-(trifluoromethyl)phenyl]-2H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72216-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG-G-84017 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.